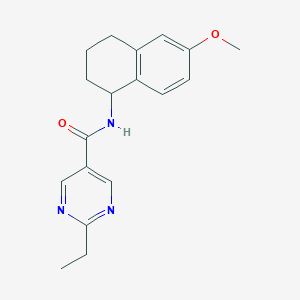
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
作用機序
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide acts by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the attenuation of drug-seeking behavior, and the modulation of pain perception. It has also been implicated in the regulation of immune function and inflammation.
実験室実験の利点と制限
One of the major advantages of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a research tool is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one limitation of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide and its related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in clinical settings. Another area of research is the investigation of the role of the endocannabinoid system in the regulation of mood and behavior, and the potential therapeutic applications of CB1 receptor antagonists in the treatment of psychiatric disorders. Additionally, the use of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a tool to investigate the role of the endocannabinoid system in the regulation of metabolism and energy balance is an area of active research.
合成法
The synthesis of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-ethylpyridine with 6-methoxytetrahydronaphthalen-1-amine, followed by the reaction of the resulting intermediate with 5-bromopyrimidine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain sensation, and addiction.
特性
IUPAC Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-17-19-10-13(11-20-17)18(22)21-16-6-4-5-12-9-14(23-2)7-8-15(12)16/h7-11,16H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWOJDDCASWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


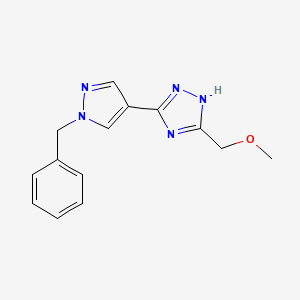

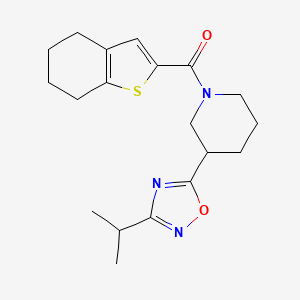
![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
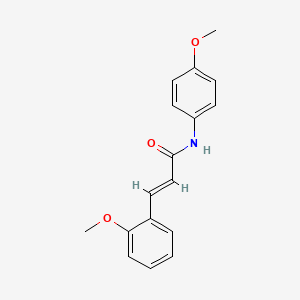
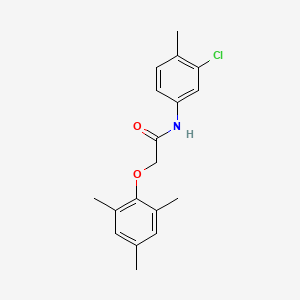
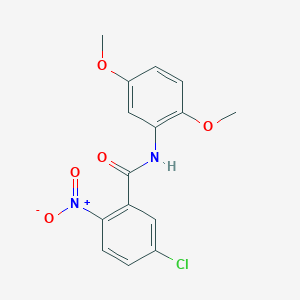
![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)